cis-4-Ethynylcyclohexanamine hydrochloride
Overview
Description
Trans-4-Ethynylcyclohexan-1-amine hydrochloride: It is a cyclic amine that contains an ethynyl group, which makes it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Ethynylcyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with ethynylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to amination to introduce the amine group, followed by hydrochloride salt formation to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Trans-4-Ethynylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
Chemistry: Trans-4-Ethynylcyclohexan-1-amine hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: In biological research, this compound is used to study the effects of cyclic amines on biological systems and their potential therapeutic applications.
Industry: In the industrial sector, cis-4-Ethynylcyclohexanamine hydrochloride is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-Ethynylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Cyclohexanamine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.
Uniqueness: Trans-4-Ethynylcyclohexan-1-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds.
Properties
IUPAC Name |
4-ethynylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUGZCIGKYCWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-39-6 | |
Record name | 4-ethynylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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